N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide
Description
N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide is a complex organic compound that features a piperidine ring substituted with a sulfonamide group and a thiophene ring with a trifluoromethyl group
Properties
IUPAC Name |
N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O2S2/c1-17(2)22(19,20)11-4-3-5-18(8-11)7-10-6-12(21-9-10)13(14,15)16/h6,9,11H,3-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIVAGBFJXNSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCCN(C1)CC2=CSC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide typically involves multiple steps. One common method starts with the preparation of the thiophene ring substituted with a trifluoromethyl group. This can be achieved through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide and a suitable catalyst .
The next step involves the formation of the piperidine ring, which can be synthesized through a cyclization reaction of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs[3][3].
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-(2-thienyl)propan-1-amine: Similar structure but lacks the sulfonamide group.
N,N-dimethyl-3-(2-thienyl)propan-1-amine hydrochloride: Similar structure with a hydrochloride salt form.
N,N-dimethyl-3-(2-thienyl)propan-1-amine oxalate: Similar structure with an oxalate salt form.
Uniqueness
N,N-dimethyl-1-[[5-(trifluoromethyl)thiophen-3-yl]methyl]piperidine-3-sulfonamide is unique due to the presence of both the sulfonamide and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.
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